molecular formula C11H21N3O3S B613668 (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone CAS No. 173472-42-9

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone

Cat. No. B613668
CAS RN: 173472-42-9
M. Wt: 273,36 g/mole
InChI Key:
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Description

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone derivative that contains a Boc-protected amino group and a methylthio group. It has been synthesized using various methods and has shown promising results in different scientific research areas.

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is not fully understood. However, it is believed to act as a photoaffinity probe by covalently binding to the target protein upon UV irradiation. The covalent binding of the compound to the protein allows for the identification and isolation of the protein target.
Biochemical and Physiological Effects:
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have an inhibitory effect on certain enzymes, including proteases and kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone in lab experiments is its ability to selectively target specific proteins. This makes it a valuable tool for identifying and isolating protein targets. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.

Future Directions

There are several future directions for the research on (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone. One of the potential directions is to explore its potential as an anti-cancer agent. Further research is needed to understand its mechanism of action and its potential as a therapeutic agent. Another potential direction is to explore its use as a photoaffinity probe in chemical biology. This compound has shown promising results in identifying protein targets, and further research is needed to explore its potential in this area. Finally, there is a need for further research to explore the potential applications of this compound in other scientific research areas, including drug discovery and organic synthesis.
In conclusion, (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a unique compound that has shown promising results in various scientific research areas. Its potential as a therapeutic agent and photoaffinity probe makes it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone involves the reaction of (S)-3-amino-2-methylthiopentan-1-ol with ethyl chloroformate to form an intermediate compound. The intermediate compound is then treated with sodium azide and triethylamine to form the final compound. The yield of the synthesis process is around 60%.

Scientific Research Applications

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic molecules, including amino acids, peptides, and heterocycles. In chemical biology, this compound has been used as a photoaffinity probe for the identification of protein targets. In medicinal chemistry, it has been used as a potential anti-cancer agent.

properties

IUPAC Name

tert-butyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(16)14-8(5-6-18-4)9(15)7-13-12/h7-8H,5-6H2,1-4H3,(H,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGHBTCJCONBSA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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